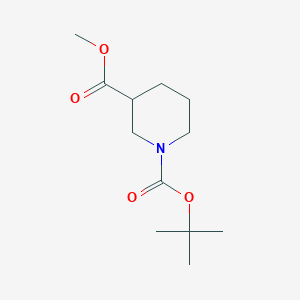

Methyl N-Boc-piperidine-3-carboxylate

Descripción general

Descripción

Methyl N-Boc-piperidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group attached to the carboxylate functionality.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-Boc-piperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-piperidine-3-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Reagents/Conditions :

Example :

Removal of the Boc group with TFA generates the hydrochloride salt of piperidine-3-carboxylic acid methyl ester, enabling further alkylation or acylation at the nitrogen .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, facilitating carboxylate-based reactions.

Reagents/Conditions :

-

Acidic hydrolysis : HCl or H<sub>2</sub>SO<sub>4</sub> in refluxing methanol.

Example :

Hydrolysis with LiOH yields N-Boc-piperidine-3-carboxylic acid, which is used in peptide coupling or amidation reactions .

Nucleophilic Substitution

After Boc deprotection, the free amine participates in alkylation or acylation.

Example :

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated piperidine derivatives.

-

Acylation with acyl chlorides forms amides, useful in drug discovery .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reagents/Conditions :

-

LiAlH<sub>4</sub> in dry THF at 0°C.

-

NaBH<sub>4</sub> (less common due to lower reactivity).

Product :

N-Boc-piperidine-3-methanol, a chiral alcohol intermediate.

Coupling Reactions

The Boc-protected amine participates in metal-catalyzed cross-couplings.

Example :

Rhodium-catalyzed coupling with arylboroxines forms N-aryl amides without Boc removal .

| Catalyst | Substrate | Yield (%) |

|---|---|---|

| Rh(OAc)<sub>2</sub> | 4-Methoxyphenylboroxine | 92 |

Cyclization Reactions

Intramolecular reactions enable the synthesis of fused bicyclic systems.

Example :

AgNO<sub>3</sub>-promoted cyclization of propargyl derivatives yields enantioenriched pyrrolines .

Research Findings and Trends

-

Regioselectivity in Pyrazole Synthesis : Electron-deficient hydrazines favor 5-substituted pyrazoles, while alkylhydrazines shift selectivity toward 3-substituted isomers .

-

Stability Under Basic Conditions : The Boc group remains intact during ester hydrolysis with LiOH, enabling sequential deprotection .

-

Scalability : Continuous flow reactors improve yield and safety in industrial-scale Boc deprotection .

This compound’s reactivity profile underscores its utility in synthesizing complex pharmaceuticals, agrochemicals, and chiral building blocks.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl N-Boc-piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in the development of compounds targeting neurological disorders, anti-inflammatory agents, and analgesics.

- Case Study: Synthesis of c-Met Inhibitors

A study demonstrated that derivatives of piperidine, including those synthesized from this compound, exhibited significant inhibitory activity against c-Met kinase, which is implicated in various cancers. The most potent analogs showed IC50 values as low as 8.6 nM against MKN45 cell proliferation, highlighting the compound's potential in cancer therapy .

Peptide Chemistry

In peptide synthesis, this compound serves as a valuable precursor for incorporating piperidine derivatives into peptide chains. This incorporation can enhance the stability and efficacy of peptide-based drugs.

- Application in Drug Discovery

The compound's ability to act as a protecting group for amines allows for the selective functionalization of peptides, crucial for developing therapeutics with specific biological activities .

Ligand Development

The compound is also significant in the development of ligands for metal catalysts used in organic reactions. Its structural properties facilitate improved reaction yields and selectivity.

- Research Insights

Studies have indicated that piperidine derivatives can be employed to create ligands that enhance catalytic processes, thereby streamlining synthetic pathways in organic chemistry .

Computational Studies and Molecular Docking

Recent research has utilized computational methods to analyze the interactions of this compound with biological targets. Density functional theory (DFT) calculations have provided insights into its reactive sites and potential donor-acceptor interactions.

- Findings from Computational Analysis

Molecular docking studies have predicted how this compound interacts with specific proteins relevant to disease mechanisms, aiding in the rational design of new therapeutic agents .

Synthesis of Chiral Compounds

The compound can be transformed into chiral piperidine scaffolds through enantioselective transformations, making it valuable in synthesizing enantiopure compounds.

- Chiral Synthesis Application

The ability to produce chiral derivatives is critical in pharmaceutical development, where enantiomeric purity often correlates with drug efficacy and safety .

Mecanismo De Acción

The mechanism of action of Methyl N-Boc-piperidine-3-carboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that may interact with specific molecular targets and pathways. For example, derivatives of piperidine-3-carboxylic acid have been shown to inhibit neuronal and glial γ-aminobutyric acid (GABA) uptake, acting as potential therapeutic agents for neurological disorders .

Comparación Con Compuestos Similares

Methyl N-Boc-piperidine-3-carboxylate can be compared with other similar compounds such as:

Ethyl N-Boc-piperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

N-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 3-position.

N-Boc-piperidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.

The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for the synthesis of a wide range of compounds .

Actividad Biológica

Methyl N-Boc-piperidine-3-carboxylate (CAS Number: 148763-41-1) is a versatile compound in organic synthesis, particularly valued for its biological activity and role as a building block in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development.

This compound is characterized by the presence of a tert-butoxycarbonyl (N-Boc) protecting group, which enhances its stability and allows for selective modifications. The molecular formula is , with a molecular weight of approximately 243.3 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 470 to 510 °C |

| Boiling Point | 3074 ± 350 °C |

| Density | 1.094 ± 0.006 g/cm³ |

Target Interactions

this compound interacts with various enzymes and proteins, acting as both a substrate and an inhibitor depending on the biochemical context. It has been shown to influence cellular signaling pathways, gene expression, and metabolic processes by modulating the activity of specific signaling proteins and transcription factors.

Biochemical Role

The compound plays a significant role in esterification and hydrolysis reactions, where it can facilitate the formation of complex organic compounds. Its ability to inhibit or activate enzymes through binding interactions at their active sites contributes to its biological efficacy.

Biological Activity

This compound has demonstrated potential in several areas:

- Pharmaceutical Development : It serves as a crucial intermediate for synthesizing piperidine derivatives that exhibit anti-inflammatory, analgesic, and neuroprotective properties.

- Cancer Research : Studies indicate that piperidine derivatives, including those synthesized from this compound, show cytotoxic effects against various cancer cell lines. For example, compounds derived from this precursor have been reported to enhance apoptosis in hypopharyngeal tumor cells .

- Neurological Disorders : The compound has been investigated for its potential in developing therapeutic agents targeting neurological conditions due to its ability to interact with biological targets selectively.

Case Studies

-

Synthesis of Chiral Piperidine Derivatives

Research has focused on using this compound as a starting material for chiral piperidine scaffolds. These derivatives are essential in drug development due to their high selectivity towards biological targets. Enantioselective transformations have been employed to create enantiopure compounds with improved pharmacological profiles . -

Anticancer Activity

A study highlighted the synthesis of piperidine derivatives that showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. These compounds were designed using methodologies that leveraged the structural properties of this compound .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635101 | |

| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148763-41-1 | |

| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.